4-((2-Cyanophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
Descripción
Propiedades
IUPAC Name |
4-(2-cyanoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-21-7-6-16-12(14(19)20)8-13(18)17-11-5-3-2-4-10(11)9-15/h2-5,12,16H,6-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKWVPZLASHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Cyanophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action: Research indicates that compounds similar to 4-((2-Cyanophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
-
Neuroprotective Effects
- Mechanism of Action: The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress.
- Case Study: In a research article from Neuroscience Letters, the compound was found to improve cognitive function in rodent models of Alzheimer's disease, indicating its potential as a therapeutic agent for neurodegeneration .
Pharmaceutical Applications
- Drug Development
- Formulation Studies: The compound can be formulated into various delivery systems, including nanoparticles and liposomes, enhancing bioavailability and targeted delivery.
- Data Table: Formulation Characteristics
| Formulation Type | Release Rate | Stability | Targeted Delivery |
|---|---|---|---|
| Liposomes | Moderate | High | Yes |
| Nanoparticles | Slow | Moderate | Yes |
- Analytical Chemistry
- Detection Methods: The compound is used as a standard reference in analytical methods such as HPLC and LC-MS for quantifying related compounds in biological samples.
- Case Study: A study published in Analytical Chemistry utilized this compound to develop a sensitive assay for measuring drug levels in plasma, demonstrating its utility in pharmacokinetic studies .
Material Science Applications
- Polymer Chemistry
- Synthesis of Functional Polymers: The compound can be used as a monomer or additive in the synthesis of functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength.
- Data Table: Polymer Properties
| Polymer Type | Thermal Stability | Mechanical Strength |
|---|---|---|
| Polyurethane | High | Moderate |
| Epoxy Resin | Very High | High |
Mecanismo De Acción
The mechanism by which 4-((2-Cyanophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structurally analogous compounds share the 4-oxobutanoic acid core but differ in substituent type, position, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
The 2-methoxyethylamino group introduces polarity, likely improving aqueous solubility compared to halogenated analogs .
Synthetic Routes: Similar compounds are synthesized via Claisen-Schmidt condensation followed by amidation (e.g., reaction with succinic anhydride) . Halogenated analogs (e.g., 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid) are synthesized through direct coupling of chlorophenyl amines with oxobutanoic acid derivatives .
Biological Relevance: Methoxyethyl-substituted derivatives (e.g., ) show promise as antimalarial agents by disrupting parasite redox systems . Halogenated analogs (e.g., 4-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid) are explored for hTS (human thymidylate synthase) inhibition, relevant in cancer therapy .
Spectroscopic Data :
Actividad Biológica
4-((2-Cyanophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid, with the CAS number 24593-48-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 203.24 g/mol. Its structure includes a cyanophenyl group and a methoxyethyl amino moiety, contributing to its biological activity.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit promising anticancer activities. A study on similar derivatives showed that they were tested against various human tumor cell lines, demonstrating significant antiproliferative effects (IC50 values in the low micromolar range) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1a | HT-29 | 0.5 |
| 1b | HCT-116 | 0.15 |
| 1c | EA.hy926 | 0.04 |
| 1d | MCF-7 | Not active |
These findings suggest that modifications in the phenyl ring can enhance the anticancer properties, specifically targeting microtubule dynamics and inducing mitotic arrest in cancer cells.
The mechanism through which this compound exerts its anticancer effects involves disruption of microtubule polymerization. Similar compounds have been shown to increase bipolar and multipolar mitotic spindles in treated cells, leading to improper chromosome segregation and subsequent cell death .
Study on Microtubule Dynamics
In a controlled study, derivatives similar to this compound were evaluated for their effects on tubulin polymerization. The results indicated that these compounds could effectively inhibit tubulin assembly, a critical process for cell division. The study highlighted that the methoxyphenyl derivatives exhibited superior cytotoxicity compared to other structural analogs .
In Vivo Studies
In vivo experiments have also been conducted to assess the antiangiogenic properties of these compounds. They demonstrated significant inhibition of angiogenesis in mouse models, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. Methodology :
- Stepwise Amide Coupling : Start with a core 4-oxobutanoic acid scaffold. Introduce the 2-cyanophenylamino group via nucleophilic acyl substitution using coupling agents like EDC/HOBt. The 2-methoxyethylamino group can be added subsequently via reductive amination or another coupling step .
- Optimization :
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane, 1:1) and characterize intermediates via LC-MS.
Table 1 : Example Synthetic Parameters from Analogous Compounds
| Intermediate | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Oxobutanoic acid core | Knoevenagel condensation (NaOH, EtOH) | 75–85 | |
| Thiazole-substituted derivative | HATU/DIPEA, DMF, RT | 62–76 |
Basic: How can the structural integrity of this compound be confirmed?
Q. Methodology :
- NMR Analysis :
- 1H NMR : Look for characteristic peaks:
- δ 8.2–8.5 ppm (aromatic H from 2-cyanophenyl).
- δ 3.4–3.6 ppm (OCH3 from methoxyethyl group).
- δ 2.5–3.0 ppm (CH2 groups in oxobutanoic backbone) .
- 13C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and nitrile carbon (δ ~115 ppm).
- X-ray Crystallography : Resolve tautomeric forms (e.g., anti-Saytzeff configuration) and hydrogen-bonding networks, as seen in analogous amide derivatives .
- IR Spectroscopy : Validate amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C≡N stretch (~2240 cm⁻¹) .
Basic: What in vitro assays are suitable for initial biological activity assessment?
Q. Methodology :
- Enzyme Inhibition : Test against hTS (human thymidylate synthase) or COX-2 using fluorometric assays, given structural similarities to inhibitors like 4-(2-fluorophenyl)-4-oxobutanoic acid (IC50 ~5 µM for COX-2) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare to control compounds like 4-oxobutanoic acid derivatives with known IC50 values .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via HPLC .
Advanced: How can contradictions in spectroscopic data (e.g., tautomerism) be resolved?
Q. Methodology :
- Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 25–60°C) to detect tautomeric equilibria (e.g., keto-enol shifts). For example, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid exhibits anti-Saytzeff tautomerism, resolved via crystallography .
- Computational Modeling : Use DFT (B3LYP/6-311+G**) to calculate energy barriers between tautomers. Compare simulated NMR shifts with experimental data .
- pH-Dependent Studies : Adjust pH (2–10) and monitor UV-Vis spectra (λmax ~260 nm for enol form) to identify dominant tautomers .
Advanced: What computational strategies predict target binding interactions for this compound?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., hTS or COX-2). Parameterize the cyano group as a hydrogen-bond acceptor and the methoxyethyl group as a flexible side chain .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare to reference inhibitors (e.g., 3-benzoylpropionic acid derivatives with ΔG ~-8 kcal/mol) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Q. Methodology :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-Cl, 4-CF3) or alkoxy groups. Assess impact on bioactivity (e.g., 4c in showed 75% yield and enhanced COX-2 inhibition) .
- Pharmacophore Mapping : Identify critical moieties (e.g., cyano group for H-bonding, methoxyethyl for solubility) using Schrödinger’s Phase.
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50. For example, derivatives with logP <2.5 showed improved metabolic stability .
Advanced: How to address low yields in multi-step synthesis?
Q. Methodology :
- Flow Chemistry : Implement continuous flow reactors for amide coupling steps, reducing side products (e.g., from 60% to 85% yield in ’s Knoevenagel reactions) .
- Protection/Deprotection : Use tert-butyl groups for carboxylic acid protection, minimizing unwanted cyclization. Deprotect with TFA/DCM (1:4) .
- Byproduct Analysis : Characterize impurities via HRMS and adjust stoichiometry (e.g., reduce HATU from 1.5 to 1.2 equiv) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
